molecular formula C22H13F3N2OS B2776094 2,4-difluoro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide CAS No. 1797334-96-3

2,4-difluoro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide

Cat. No. B2776094
CAS RN: 1797334-96-3
M. Wt: 410.41
InChI Key: VVVDEHUKCUXRMU-UHFFFAOYSA-N
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Description

“2,4-difluoro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide” is a compound that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Synthesis and Biological Properties

The synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, including derivatives of the broader chemical class, have been explored due to their potent cytotoxicity in human breast cancer cell lines, showcasing the potential for antitumor applications. These compounds have been synthesized through modified routes allowing the creation of targeted compounds with significant biological activity. One notable study highlighted the synthesis of mono- and difluorinated benzothiazoles, demonstrating potent cytotoxic effects against specific cancer cell lines, which could be pivotal in pharmaceutical development for cancer therapy (Hutchinson et al., 2001).

Antimicrobial and Antipathogenic Activity

Research into thiourea derivatives, including those related to the chemical structure , has uncovered significant antipathogenic activity, particularly against bacterial strains known for biofilm growth. The presence of fluorine atoms on the phenyl substituent enhances antimicrobial efficacy, offering a promising avenue for developing novel antimicrobial agents with specific applications in combating biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).

Anticancer Evaluation

N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, compounds closely related to the query, have been designed and synthesized for anticancer evaluation. These compounds have shown moderate to excellent anticancer activity against various cancer cell lines, indicating the potential for such molecules in cancer treatment strategies. This research underscores the importance of structural modifications, such as the introduction of fluorine atoms, in enhancing the anticancer efficacy of these compounds (Ravinaik et al., 2021).

Fluorescent Probes and Sensing Applications

Fluorinated benzothiazoles have been applied in the development of fluorescent probes for sensing metal cations and pH changes. For instance, compounds such as 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole have been developed for magnesium and zinc cation sensing, demonstrating the versatility of fluorinated compounds in creating sensitive and selective probes for biological and environmental monitoring (Tanaka et al., 2001).

properties

IUPAC Name

2,4-difluoro-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F3N2OS/c23-13-9-10-14(18(25)11-13)21(28)26-19-8-4-2-6-16(19)20-12-29-22(27-20)15-5-1-3-7-17(15)24/h1-12H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVDEHUKCUXRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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